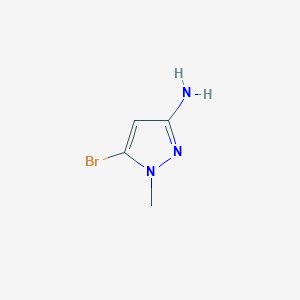

5-Bromo-1-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 5-Bromo-1-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJBZKBDWUAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531912 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-55-1 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom and a nucleophilic amine group on a stable pyrazole core, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of 5-Bromo-1-methyl-1H-pyrazol-3-amine, with a particular focus on its role as a precursor to potent enzyme inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-1-methyl-1H-pyrazol-3-amine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below. While some experimental data is available, certain properties are yet to be definitively reported in the literature and are noted accordingly.

| Property | Value | Source |

| CAS Number | 89088-55-1 | [1][2][3][4] |

| Molecular Formula | C₄H₆BrN₃ | [1][2][3][5] |

| Molecular Weight | 176.017 g/mol | [2] |

| Appearance | Solid | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | 1.06282 (Calculated for isomer 5-Bromo-4-methyl-1H-pyrazol-3-amine) | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 5-Bromo-1-methyl-1H-pyrazol-3-amine. The available spectral data is presented below.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) data provides insight into the hydrogen atom environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 5.66 | s | 1H | C4-H | CDCl₃[7] |

| 3.70 | s | 3H | N-CH₃ | CDCl₃[7] |

| 5.53 | s | 1H | C4-H | DMSO-d₆[8] |

| 4.77 | s | 2H | NH₂ | DMSO-d₆[8] |

| 3.44 | d (J=93.5 Hz) | 3H | N-CH₃ | DMSO-d₆[8] |

¹³C-NMR Spectroscopy

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| Technique | m/z | Interpretation |

| LC-MS | 175.99, 178.01 | [M+H]⁺, showing isotopic pattern for Bromine |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for 5-Bromo-1-methyl-1H-pyrazol-3-amine is not available, the expected characteristic absorption bands based on its structure are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3400-3250 (two bands) |

| C-H stretch (aromatic/aliphatic) | 3100-2850 |

| N-H bend (primary amine) | 1650-1580 |

| C=N stretch (in ring) | ~1600 |

| C-N stretch (aromatic amine) | 1335-1250 |

| C-Br stretch | 600-500 |

Experimental Protocols

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

A multi-step synthesis for 5-Bromo-1-methyl-1H-pyrazol-3-amine has been reported in the patent literature.[7] The general workflow is outlined below.

Caption: Synthetic pathway for 5-Bromo-1-methyl-1H-pyrazol-3-amine.

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate is condensed with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]

Step 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The product from Step 1 is treated with tribromooxyphosphorus to afford 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]

Step 3: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid The ethyl ester from Step 2 is hydrolyzed using an alcoholic solution of sodium hydroxide to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[7] For a similar reaction, 23.2 g (0.1 mol) of the ethyl ester was dissolved in 150 mL of ethanol, and 100 mL of 10% sodium hydroxide solution was added. The reaction was carried out at room temperature for 2 hours.[7]

Step 4: Synthesis of tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate The carboxylic acid from Step 3 undergoes a Curtius rearrangement in the presence of azido dimethyl phosphate and tert-butyl alcohol to yield the tert-butyl carbamate protected amine.[7] In a representative procedure, 2.5 g (12.3 mmol) of the carboxylic acid was dissolved in 18 mL of N,N-dimethylformamide with 40 mL of tert-butyl alcohol and 3.56 g (12.9 mmol) of dimethyl azido phosphate. The mixture was heated to 100 °C for 4 hours.[7]

Step 5: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine The final step involves the deprotection of the tert-butyl carbamate group using trifluoroacetic acid to yield 5-Bromo-1-methyl-1H-pyrazol-3-amine.[7] A typical procedure involves adding 2.75 g (10 mmol) of the carbamate to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane and reacting for 1 hour at room temperature.[7]

Role in Drug Discovery: A Precursor to PI3K Inhibitors

5-Bromo-1-methyl-1H-pyrazol-3-amine is a crucial intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors.[7] The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in various cancers.[9]

The PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based compounds.

The pyrazole moiety of inhibitors derived from 5-Bromo-1-methyl-1H-pyrazol-3-amine can form key interactions within the ATP-binding pocket of the PI3K enzyme. Molecular modeling studies of similar pyrazole-based inhibitors have shown that the pyrazole ring can engage in π-sigma interactions with residues such as M804 and M953 in the selectivity pocket of PI3Kγ.[10] By occupying this pocket, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[9] The development of pyrazole-containing molecules as PI3K inhibitors is an active area of cancer research.[11]

Conclusion

5-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable and versatile intermediate in organic synthesis, particularly for the development of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for drug discovery programs. The crucial role of its derivatives as PI3K inhibitors highlights the importance of this compound in the ongoing search for novel and effective anticancer agents. Further research to fully characterize its physicochemical properties and to explore its utility in the synthesis of other biologically active compounds is warranted.

References

- 1. dovepress.com [dovepress.com]

- 2. spectrabase.com [spectrabase.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 89088-55-1|5-Bromo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | CID 13248992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [chemicalbook.com]

- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and an amine group on the pyrazole scaffold, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The pyrazole nucleus itself is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This compound, in particular, is a crucial precursor for the synthesis of potent enzyme inhibitors, highlighting its importance for researchers and professionals in the field of drug development.[5]

Chemical Structure and Properties

The formal IUPAC name for this compound is 5-bromo-1-methyl-1H-pyrazol-3-amine.[6][7] Its chemical structure consists of a five-membered pyrazole ring with a bromine atom at position 5, a methyl group attached to the nitrogen at position 1, and an amine group at position 3.

Structure:

Caption: 2D structure of 5-Bromo-1-methyl-1H-pyrazol-3-amine.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-1-methyl-1H-pyrazol-3-amine | [6][7] |

| CAS Number | 89088-55-1 | [6][7] |

| Molecular Formula | C₄H₆BrN₃ | [6] |

| Molecular Weight | 176.01 g/mol | [6] |

| Physical Form | Solid | [7] |

| Purity | ≥95% | [7][8] |

| SMILES | CN1C(=CC(=N1)N)Br | [6] |

| InChI Key | UJJBZKBDWUAWKA-UHFFFAOYSA-N | [6][7] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [7] |

Spectroscopic Data:

| Type | Data | Solvent | Reference |

| ¹H NMR | δ: 5.66 (s, 1H), 3.70 (s, 3H) | CDCl₃ | [5] |

| LC-MS | tR=0.58 min, [M+H]⁺ = 175.99, 178.01 | - | [9] |

Experimental Protocols: Synthesis

Several synthetic routes for 5-bromo-1-methyl-1H-pyrazol-3-amine have been reported, aiming to improve safety, yield, and scalability by avoiding hazardous reagents used in older methods, such as n-butyl lithium and cyanogen bromide.[5] A modern, multi-step synthesis is detailed below.

Synthesis from Diethyl Butynedioate

This method provides a safer and more scalable route to the target compound.[5]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Diethyl butynedioate is used as the starting material.

-

It undergoes condensation with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

The product from Step 1 is reacted with phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a bromine atom, affording 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

-

The ethyl ester is hydrolyzed in an alcoholic solution of sodium hydroxide to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[5]

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

-

The carboxylic acid from the previous step is reacted with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol in a Curtius rearrangement to form the Boc-protected amine, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.[5]

Step 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

-

Protocol: Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate (2.75 g, 10 mmol) is added to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane.[5]

-

The mixture is allowed to react at room temperature for 1 hour.[5]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

The reaction solution is dried under vacuum.

-

Saturated sodium carbonate solution is added to neutralize the acid, followed by extraction with ethyl acetate.

-

The organic layer is dried with anhydrous sodium sulfate.

-

The final product is obtained as a white solid (1.2 g, 68.6% yield) after solvent evaporation.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. 5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | CID 13248992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 89088-55-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its role as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor for potent and selective inhibitors of key cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in the development of novel therapeutics. The pyrazole moiety itself is a well-established pharmacophore, and this particular substituted pyrazole offers versatile handles for further chemical modifications.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 5-Bromo-1-methyl-1H-pyrazol-3-amine is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 89088-55-1 | [3][4][5] |

| Molecular Formula | C4H6BrN3 | [4][6][7] |

| Molecular Weight | 176.01 g/mol | [6][8][9] |

| IUPAC Name | 5-bromo-1-methyl-1H-pyrazol-3-amine | [4] |

| Synonyms | 5-bromo-1-methylpyrazol-3-amine, 3-Amino-5-bromo-1-methylpyrazole | [3][9] |

| Appearance | White to yellow solid | [9] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3][5] |

| Boiling Point (Predicted) | 294.2 ± 20.0 °C | [9] |

| Density (Predicted) | 1.91 ± 0.1 g/cm³ | [9] |

| pKa (Predicted) | 2.97 ± 0.11 | [9] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 5.53 (s, 1H), 4.77 (s, 2H), 3.44 (d, J=93.5 Hz, 3H) | [9] |

| ¹H NMR (CDCl₃) | δ 5.66 (s, 1H), 3.70 (s, 3H) | [10] |

| InChI | 1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | [3][4] |

| InChI Key | UJJBZKBDWUAWKA-UHFFFAOYSA-N | [3][4] |

| SMILES | CN1N=C(N)C=C1Br | [4][6] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine is a critical process, and various routes have been developed. An improved and safer synthetic pathway has been described to overcome the limitations of previous methods, which involved hazardous reagents like n-butyl lithium and highly toxic cyanogen bromide.[10]

A Modern Synthetic Route

A patented method details a multi-step synthesis that is more amenable to larger-scale production due to its use of less hazardous materials and simpler procedures.[10] The overall workflow is depicted in the diagram below.

Detailed Experimental Protocol (Final Step: Hydrolysis)

The final step in the synthesis involves the deprotection of the tert-butyl carbamate group to yield the desired amine.[10]

Reaction: Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.

Reagents and Materials:

-

Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (10 mmol, 2.75 g)

-

50% Trifluoroacetic acid in dichloromethane (15 mL)

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reaction vessel

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

TLC plates

Procedure:

-

Add tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol) to a solution of 15 mL of 50% trifluoroacetic acid in dichloromethane in a suitable reaction vessel.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess trifluoroacetic acid in a vacuum.

-

Neutralize the residue by carefully adding a saturated sodium carbonate solution until the cessation of gas evolution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product, which is initially an oily substance that solidifies upon standing.

Expected Outcome: The procedure is reported to yield 1.2 g of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a white solid, which corresponds to a yield of 68.6%.[10]

Applications in Drug Discovery and Development

5-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable intermediate for the synthesis of inhibitors targeting key enzymes in cellular signaling pathways, making it highly relevant for the development of therapeutics in oncology and immunology.[10]

Intermediate for Phosphatidylinositol-3-Kinase (PI3K) Inhibitors

This compound is a key intermediate in the synthesis of Phosphatidylinositol-3-kinase (PI3K) inhibitors.[10] The PI3K pathway is crucial for cell growth and metabolism, and its dysregulation is a hallmark of many cancers.[10] By acting as a scaffold, 5-Bromo-1-methyl-1H-pyrazol-3-amine allows for the introduction of various substituents to optimize the potency and selectivity of the final PI3K inhibitor.[10]

Precursor for Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

Structural modifications of 5-Bromo-1-methyl-1H-pyrazol-3-amine can lead to the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors.[10] These channels play a vital role in the regulation of intracellular calcium levels and are implicated in the activation of immune cells.[10] Inhibition of CRAC channels is a promising therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[10]

Safety and Handling

5-Bromo-1-methyl-1H-pyrazol-3-amine is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Bromo-1-methyl-1H-pyrazol-3-amine is a compound of significant interest to the pharmaceutical and chemical research communities. Its utility as a versatile intermediate for the synthesis of high-value therapeutic agents, particularly PI3K and CRAC channel inhibitors, underscores its importance in modern drug discovery. The development of safer and more efficient synthetic routes further enhances its accessibility for research and development endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists working in this field.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 89088-55-1|5-Bromo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | CID 13248992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [chemicalbook.com]

- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

The Rising Potential of 5-Bromo-1-methyl-1H-pyrazol-3-amine Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of pyrazole is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. Among these, derivatives of 5-Bromo-1-methyl-1H-pyrazol-3-amine have emerged as a particularly promising class of compounds, primarily due to their role as key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, aimed at facilitating further research and development in this area.

The Core Moiety: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

The synthesis of the foundational molecule, 5-Bromo-1-methyl-1H-pyrazol-3-amine, is a critical first step. A patented method outlines a multi-step process that is both efficient and scalable, avoiding the use of highly toxic reagents.[1] This process is a key enabling technology for the exploration of its derivatives.

The synthetic pathway can be visualized as a logical progression from simple starting materials to the final, functionalized pyrazole.

Biological Activities and Key Derivatives

The primary interest in 5-Bromo-1-methyl-1H-pyrazol-3-amine stems from its utility as a precursor for potent and selective enzyme inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1][2] Furthermore, its derivatives have shown potential as antimicrobial agents.

Anticancer Activity: Targeting the PI3K Pathway

The fusion of the 5-bromo-1-methyl-1H-pyrazol-3-amine core with a pyrimidine ring leads to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds known to possess significant anticancer properties. These derivatives often act as ATP-competitive inhibitors of protein kinases. While direct studies on derivatives of our specific core are limited in publicly available literature, extensive research on analogous pyrazolo[1,5-a]pyrimidines provides valuable insights into their potential efficacy and structure-activity relationships (SAR).

The general synthetic approach involves the condensation of the 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.

Quantitative data from studies on structurally similar pyrazolo[1,5-a]pyrimidines highlight their potent anticancer activity against various cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 10a | 7-Methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | - | - | [3] |

| 10b | 7-Ethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | - | - | [3] |

| 10i | 7-(4-Bromophenyl)-2-((4-bromophenyl)amino) pyrazolo[1,5-a]pyrimidine-3-carboxamide | - | - | [3] |

| 7d | Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colon) | >100 µg/mL | [4] |

| 11a | Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colon) | >100 µg/mL | [4] |

| RD-I-53 | 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole | A2780 (Ovarian) | 0.9 | [5] |

| CPL302415 | Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine | PI3Kδ (enzymatic) | 0.018 | [6] |

Note: The table includes data from analogous compounds to illustrate the potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Antimicrobial Activity

Derivatives of 5-aminopyrazoles, particularly pyrazolo[1,5-a]pyrimidines, have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 8b | Pyrazolo[1,5-a]pyrimidine derivative | S. aureus | - | [3] |

| 10e | Pyrazolo[1,5-a]pyrimidine derivative | E. coli | - | [3] |

| 10i | Pyrazolo[1,5-a]pyrimidine derivative | C. albicans | - | [3] |

| 10n | Pyrazolo[1,5-a]pyrimidine derivative | A. niger | - | [3] |

| 7b | Pyrazolo[1,5-a]pyrimidine derivative | RNA Polymerase (enzymatic) | IC50 = 0.213 | [7] |

Note: The table includes data from analogous compounds to illustrate the potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be adapted for derivatives of 5-Bromo-1-methyl-1H-pyrazol-3-amine.

Procedure:

-

A mixture of the 5-aminopyrazole derivative (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) is prepared in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of an acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) is added to the mixture.

-

The reaction mixture is heated under reflux for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is then washed with a cold solvent (e.g., ethanol) and purified by recrystallization from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

In Vitro PI3K Alpha Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the PI3Kα enzyme.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the PI3Kα enzyme and PIP2 substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The derivatives of 5-Bromo-1-methyl-1H-pyrazol-3-amine represent a promising and versatile scaffold for the development of novel therapeutic agents. Their established role as precursors to potent PI3K inhibitors highlights their potential in oncology. Furthermore, the demonstrated antimicrobial activity of the broader pyrazolo[1,5-a]pyrimidine class suggests that derivatives of this specific core could yield novel anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives starting from 5-Bromo-1-methyl-1H-pyrazol-3-amine. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity. Moreover, exploring their potential against other kinase targets and a wider range of microbial pathogens could unveil new therapeutic applications for this valuable heterocyclic core. The detailed synthetic and biological protocols provided in this guide aim to facilitate and accelerate these important research endeavors.

References

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]

- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Bromo-1-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key medicinal chemistry intermediate, 5-Bromo-1-methyl-1H-pyrazol-3-amine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 5-Bromo-1-methyl-1H-pyrazol-3-amine

-

CAS Number: 89088-55-1[1]

-

Molecular Formula: C₄H₆BrN₃[1]

-

Molecular Weight: 176.01 g/mol [1]

-

Canonical SMILES: CN1C(=CC(=N1)N)Br[1]

-

InChI Key: UJJBZKBDWUAWKA-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-1-methyl-1H-pyrazol-3-amine.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 5.66 | s | 1H | Pyrazole C4-H | CDCl₃ |

| 3.70 | s | 3H | N-CH₃ | CDCl₃ |

| 5.53 | s | 1H | Pyrazole C4-H | DMSO-d₆ |

| 4.77 | s | 2H | -NH₂ | DMSO-d₆ |

| 3.44 | d (J=93.5 Hz) | 3H | N-CH₃ | DMSO-d₆ |

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for 5-Bromo-1-methyl-1H-pyrazol-3-amine was not available in the reviewed literature. Predicted chemical shifts based on computational models are provided below for reference.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | C3 (C-NH₂) |

| ~140 | C5 (C-Br) |

| ~90 | C4 |

| ~35 | N-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3250 | N-H (amine) | Symmetric & Asymmetric Stretch |

| 3000-2850 | C-H (methyl) | Stretch |

| 1650-1580 | N-H (amine) | Bend (Scissoring) |

| 1600-1450 | C=N, C=C (pyrazole ring) | Stretch |

| 1335-1250 | C-N (aromatic amine) | Stretch |

| ~700-500 | C-Br | Stretch |

Mass Spectrometry (MS)

| m/z | Ion | Method |

| 175.99, 178.01 | [M+H]⁺ | LC-MS |

The observed pair of peaks with a difference of approximately 2 m/z units is characteristic of a bromine-containing compound, representing the two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to 5-Bromo-1-methyl-1H-pyrazol-3-amine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 300 MHz or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (0.1%) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and mobile phase.

-

Visualizations

Chemical Structure

Caption: Structure of 5-Bromo-1-methyl-1H-pyrazol-3-amine.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for chemical analysis using spectroscopy.

References

Tautomerism in substituted 3-aminopyrazoles

An In-depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions. For substituted 3-aminopyrazoles, this tautomerism primarily manifests as an annular prototropic equilibrium between the 3-amino-1H and 5-amino-1H forms. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which are key determinants of receptor binding and ADME properties. This guide provides a comprehensive technical overview of the tautomerism in substituted 3-aminopyrazoles, detailing the structural and environmental factors that govern the equilibrium, the experimental and computational methodologies used for its characterization, and its implications in the field of drug development.

Tautomeric Landscape of 3-Aminopyrazoles

Substituted 3-aminopyrazoles can theoretically exist in multiple tautomeric forms, arising from the migration of a proton. The two principal types of tautomerism are annular and side-chain tautomerism.

-

Annular Tautomerism: This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This results in the interconversion of the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][2]

-

Side-Chain Tautomerism: This involves proton migration from the exocyclic amino group to a ring nitrogen, leading to imino forms (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, numerous theoretical and experimental studies have established that the amino forms are significantly more stable due to the preservation of the aromaticity of the pyrazole ring, rendering the imino tautomers largely insignificant under normal conditions.[3]

The primary equilibrium of interest is therefore the annular tautomerism between the 3-amino and 5-amino forms.

Caption: Primary tautomeric equilibria in 3-aminopyrazoles.

Factors Governing the Tautomeric Equilibrium

The position of the 3-amino/5-amino equilibrium is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions with the surrounding environment.

Substituent Effects

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The general principles are:

-

Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, -CH₃, and -Cl, which donate electron density (primarily through resonance), tend to stabilize the tautomer where the substituent is at the C3 position.[1][3] This places the proton on the nitrogen adjacent to the carbon with the other substituent.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -COOH, -CHO, and -CF₃ pull electron density from the ring. These substituents generally favor the C5-substituted tautomer.[1][3] When an EWG is at C4, it can significantly increase the preference for the 5-amino tautomer.[2]

Solvent Effects

The solvent environment plays a crucial role, primarily by solvating the two tautomers to different extents. This is largely dependent on the difference in dipole moments between the tautomers.

-

Polar Solvents: The 5-amino tautomer generally possesses a higher dipole moment than the 3-amino tautomer. Consequently, polar solvents (e.g., DMSO, water, methanol) can preferentially stabilize the 5-amino form, shifting the equilibrium towards it.[2][3]

-

Aprotic vs. Protic Solvents: Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions with the solute molecules.

-

Gas Phase vs. Solution: In the gas phase or in non-polar solvents, the intrinsic electronic effects of the substituents dominate. The influence of the solvent becomes more pronounced as solvent polarity increases, and can even reverse the tautomeric preference observed in the gas phase.[3]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantified by the equilibrium constant, KT = [5-amino tautomer] / [3-amino tautomer]. This can be related to the difference in Gibbs free energy (ΔG) between the two forms.

Table 1: Calculated Energy Differences for Tautomers

Computational chemistry provides invaluable insights into the intrinsic stability of tautomers. The table below summarizes calculated energy differences.

| Compound | Method | Phase | ΔE (kJ/mol) | ΔG (kJ/mol) | More Stable Tautomer | Reference |

| 3-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas | 10.7 | 9.8 | 3-Amino | [1] |

| 3-Amino-5-arylpyrazoles | AM1 | Gas | ~8.4 | - | 3-Amino | [2] |

| 4-Cyano-3-aminopyrazole | B3LYP/6-31G | Gas | - | - | 3-Amino | [2] |

| 4-Cyano-3-aminopyrazole | B3LYP/6-31G (PCM) | DMSO | - | - | 5-Amino | [2] |

Table 2: Experimentally Observed Tautomeric Ratios

Experimental studies, primarily using NMR, have quantified tautomer populations under various conditions.

| Compound | Solvent | Tautomer Ratio (% 3-Amino : % 5-Amino) | Comments | Reference |

| 3-Aminopyrazole | Aqueous | ~75 : ~25 | Estimated from pKa data. | [3] |

| 4-Cyano-3-aminopyrazole | DMSO-d₆ | Prefers 5-Amino | Slow exchange on NMR timescale observed. | [2] |

| 4-Thiocyanato-3-aminopyrazole | DMSO-d₆ | Prefers 5-Amino | Slow exchange on NMR timescale observed. | [2] |

| 4-(p-Methoxyphenyl)-3-aminopyrazole | DMSO-d₆ | Prefers 3-Amino | Slow exchange on NMR timescale observed. | [2] |

| 3-Amino-5-(p-nitrophenyl)pyrazole | Solid State | 100% 5-Amino | Determined by X-ray crystallography. | [2] |

| 3-Amino-5-phenylpyrazole | Solid State | 100% 3-Amino | Determined by X-ray crystallography. | [2] |

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational techniques is required for the unambiguous characterization and quantification of tautomeric equilibria.

Caption: Workflow for the comprehensive analysis of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying tautomeric equilibria in solution.

-

Objective: To identify and quantify the different tautomers present in solution.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted 3-aminopyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration.

-

Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum. At room temperature, proton exchange between tautomers is often fast on the NMR timescale, resulting in a single set of time-averaged signals.

-

Perform variable temperature (VT) NMR studies. By lowering the temperature, the rate of proton exchange can be slowed, potentially resolving separate signals for each tautomer.

-

Acquire ¹³C and ¹⁵N NMR spectra. These nuclei have a larger chemical shift dispersion, and their chemical shifts are highly sensitive to the electronic environment, making them excellent probes for distinguishing tautomers. ¹⁵N NMR is particularly definitive as it directly probes the nitrogen atoms involved in the proton exchange.[4]

-

-

Data Analysis:

-

Qualitative: Assign signals to specific tautomers by comparison with known N-methylated analogues (which are "locked" into a single form) or through 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show spatial proximity between the N-H proton and other protons in the molecule.

-

Quantitative: If distinct signals for each tautomer are resolved (e.g., at low temperature), the tautomeric ratio is determined by integrating the corresponding signals. The equilibrium constant KT can then be calculated directly from this ratio.[5]

-

-

X-ray Crystallography This technique provides an unambiguous determination of the molecular structure in the solid state.

-

Objective: To determine the precise tautomeric form present in a single crystal.

-

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.[6]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure with precise atomic coordinates.

-

-

Interpretation: The refined structure will definitively show the location of the mobile proton and thus identify the tautomer present in the crystal lattice. It is important to note that the solid-state structure may not be the dominant form in solution, as crystal packing forces can selectively stabilize one tautomer over another.[7]

Computational Protocols

Quantum mechanical calculations are essential for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental data.

-

Objective: To calculate the relative energies (enthalpy, Gibbs free energy) of the tautomers in the gas phase and in solution.

-

Methodology:

-

Structure Building: Construct 3D models of all relevant tautomers (e.g., 3-amino and 5-amino forms).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-311++G(d,p).[1][8]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.

-

Solvent Modeling: To simulate a solution environment, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[9][10] The appropriate solvent parameters (e.g., dielectric constant for DMSO) must be specified.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in the chosen solvent. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form. The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).

-

Relevance in Drug Discovery

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it has profound practical consequences in drug development.

-

Receptor Recognition: Tautomers are distinct chemical entities with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other. A molecule that exists as the "wrong" tautomer in the physiological environment will exhibit poor activity.

-

Physicochemical Properties: Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which can have implications for patent claims and freedom-to-operate.

A thorough characterization of the tautomeric behavior of any 3-aminopyrazole-based drug candidate is therefore a critical step in the lead optimization process, ensuring that the molecule's design is based on the biologically relevant structure.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. youtube.com [youtube.com]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 10. Polarizable continuum model - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 5-Bromo-1-methyl-1H-pyrazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic amine, 5-Bromo-1-methyl-1H-pyrazol-3-amine, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on establishing a robust experimental framework for researchers to generate reliable and reproducible solubility profiles. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly as an intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.

Introduction to 5-Bromo-1-methyl-1H-pyrazol-3-amine

5-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The physicochemical properties of such compounds, including their solubility in organic solvents, are fundamental to their handling, formulation, and efficacy in various applications. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it significantly influences bioavailability in drug development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-Bromo-1-methyl-1H-pyrazol-3-amine in a range of organic solvents is not extensively published. Researchers are encouraged to determine this data empirically using the standardized methods outlined in this guide. For illustrative purposes, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Hypothetical Solubility Data of 5-Bromo-1-methyl-1H-pyrazol-3-amine at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | 84.93 | 1.326 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 41.05 | 0.786 | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | HPLC-UV |

| N,N-Dimethylformamide | 73.09 | 0.944 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide | 78.13 | 1.100 | Data to be determined | Data to be determined | HPLC-UV |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment

-

5-Bromo-1-methyl-1H-pyrazol-3-amine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Shake-Flask Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 5-Bromo-1-methyl-1H-pyrazol-3-amine using the shake-flask method.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 5-Bromo-1-methyl-1H-pyrazol-3-amine to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. Then, centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of 5-Bromo-1-methyl-1H-pyrazol-3-amine in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of organic compounds in solution.

Suggested HPLC Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of 5-Bromo-1-methyl-1H-pyrazol-3-amine (typically the λmax).

-

Column Temperature: 30°C

HPLC Workflow Diagram

The following diagram outlines the logical steps involved in the HPLC analysis for solubility determination.

Caption: Logical Flow for HPLC-based Concentration Measurement.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of 5-Bromo-1-methyl-1H-pyrazol-3-amine in a variety of organic solvents. By following the detailed experimental protocols for the shake-flask method and utilizing a robust analytical technique such as HPLC, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. The consistent application of these standardized methods will ensure the generation of high-quality, comparable solubility data, which is essential for the successful application of this important chemical intermediate.

References

5-Bromo-1-methyl-1H-pyrazol-3-amine as a building block in medicinal chemistry

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous biologically active compounds.[1][2] Its unique structure allows it to act as a versatile template, capable of engaging in various non-covalent interactions with biological targets, most notably as a bioisosteric replacement for other aromatic or heterocyclic systems. The pyrazole nucleus is a key feature in a significant number of FDA-approved drugs, particularly in the realm of protein kinase inhibitors (PKIs).[2]

Within this important class of compounds, 5-Bromo-1-methyl-1H-pyrazol-3-amine emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic amine group, provides medicinal chemists with a flexible platform for molecular elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents, including kinase inhibitors and modulators of ion channels.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Bromo-1-methyl-1H-pyrazol-3-amine is essential for its effective use in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-methylpyrazol-3-amine | [4][5] |

| CAS Number | 89088-55-1 | [4][5] |

| Molecular Formula | C₄H₆BrN₃ | [4][5][6] |

| Molecular Weight | 176.01 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| SMILES | CN1C(=CC(=N1)N)Br | [4] |

| InChI | InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | [4][5] |

| InChIKey | UJJBZKBDWUAWKA-UHFFFAOYSA-N | [4][5] |

Synthesis of the Building Block

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine has evolved to improve safety, yield, and scalability, moving away from hazardous reagents like n-butyl lithium and highly toxic cyanogen bromide.[3] A modern, patented synthetic route offers a more practical approach for laboratory and potential industrial-scale production.[3]

Synthetic Workflow Diagram

Caption: Synthetic route for 5-Bromo-1-methyl-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis via Patented Route[3]

The following protocol is a representative methodology based on the steps outlined in the patent literature.[3]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Diethyl butynedioate is condensed with methylhydrazine in a suitable solvent. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

The product is isolated by removal of the solvent under reduced pressure and purified, for example, by crystallization or column chromatography.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

The ester from Step 1 is treated with a brominating agent such as tribromooxyphosphorus (POBr₃).

-

The reaction is performed in an inert solvent under anhydrous conditions.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

-

The bromo-ester from Step 2 is hydrolyzed using a base, such as sodium hydroxide in an alcoholic solution (e.g., ethanol).

-

The mixture is heated to reflux, and upon completion, the solution is acidified to precipitate the carboxylic acid.

-

The solid product is collected by filtration and dried.

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

-

The carboxylic acid from Step 3 undergoes a Curtius rearrangement. It is reacted with an azide source like azido dimethyl phosphate in the presence of tert-butyl alcohol.

-

This reaction is typically carried out in an inert solvent and heated to facilitate the rearrangement and trapping of the isocyanate intermediate by tert-butyl alcohol to form the Boc-protected amine.

-

The product is isolated and purified.

Step 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

-

The Boc-protected intermediate from Step 4 is deprotected using a strong acid.

-

The compound is dissolved in a solvent like dichloromethane and treated with trifluoroacetic acid.

-

The reaction is stirred at room temperature until the deprotection is complete.

-

The final product, 5-bromo-1-methyl-1H-pyrazol-3-amine, is isolated after neutralization and extraction, and can be further purified if necessary.

Applications in Medicinal Chemistry

The dual functionality of 5-bromo-1-methyl-1H-pyrazol-3-amine makes it a powerful scaffold for creating diverse libraries of compounds. The amine group can be readily acylated, alkylated, or used in coupling reactions, while the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.

Caption: Elaboration of the core scaffold to target different proteins.

Protein Kinase Inhibitors (PKIs)

The pyrazole scaffold is a well-established hinge-binding motif in PKIs, mimicking the adenine portion of ATP.[2] 5-Bromo-1-methyl-1H-pyrazol-3-amine serves as a key intermediate for several classes of PKIs.

-

Phosphatidylinositol-3-Kinase (PI3K) Inhibitors: This compound is explicitly mentioned as a key intermediate for synthesizing PI3K inhibitors, a critical target in cancer therapy.[3]

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Starting from a known FGFR inhibitor, a series of 1H-pyrazol-3-amine derivatives were optimized to yield potent and selective RIPK1 inhibitors for treating inflammatory diseases.[7]

-

c-Jun N-terminal Kinase (JNK) Inhibitors: Pyrazole derivatives are actively being designed as selective inhibitors of JNK3, a target for neurodegenerative diseases like Alzheimer's.[8]

-

Cyclin-Dependent Kinase (CDK) Family: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for targeting CDKs, including the understudied PCTAIRE subfamily, which is implicated in several cancers.[1]

The table below presents representative data for pyrazole-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.

| Compound Class | Target Kinase | Potency Metric | Value (nM) | Disease Area |

| Pyrazolopyrimidine | JAK1/JAK2 | IC₅₀ | ~3 | Myelofibrosis, Inflammation |

| Pyrazolopyrimidine | CDK16 | EC₅₀ | 33 | Cancer |

| Pyrimidyl-pyrazole | JNK3 | IC₅₀ | 227 | Neurodegeneration |

| Pyrazol-3-amine deriv. | RIPK1 | IC₅₀ | <10 (low nM) | Inflammatory Disease |

Note: Values are for representative compounds within the class and may not be derived directly from 5-Bromo-1-methyl-1H-pyrazol-3-amine.[1][2][7][8]

Kinase Inhibition Signaling Pathway

Caption: Simplified pathway of kinase inhibition by a pyrazole-based drug.

Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

Structural modification of 5-bromo-1-methyl-1H-pyrazol-3-amine has been used to synthesize inhibitors of Calcium Release-Activated Calcium (CRAC) channels.[3] By modulating calcium release, these inhibitors have therapeutic potential for treating a range of inflammatory and autoimmune conditions, including rheumatoid arthritis and asthma.[3]

Representative Experimental Protocol: Suzuki Cross-Coupling

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common method for functionalizing the 5-bromo position of the pyrazole core.

Objective: To couple an arylboronic acid to the 5-position of the pyrazole ring.

Materials:

-

5-Bromo-1-methyl-1H-pyrazol-3-amine

-

Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add 5-bromo-1-methyl-1H-pyrazol-3-amine, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazol-3-amine.

Conclusion

5-Bromo-1-methyl-1H-pyrazol-3-amine is a high-value, versatile building block for modern medicinal chemistry. Its well-defined synthesis and reactive functional handles provide a reliable platform for developing novel therapeutics. Its demonstrated utility in the construction of potent kinase inhibitors for oncology and inflammatory diseases, as well as modulators of ion channels, underscores its strategic importance. As the demand for targeted and selective small molecule drugs continues to grow, the application of this and similar pyrazole-based scaffolds is poised to expand, driving the discovery of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. 5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | CID 13248992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

The Burgeoning Field of Naturally Occurring Pyrazole Alkaloids: A Technical Guide for Researchers

An in-depth exploration into the discovery, isolation, and biological significance of a rare class of natural products, this guide serves as a vital resource for researchers, scientists, and drug development professionals. Pyrazole alkaloids, with their unique nitrogen-nitrogen bond, represent a fascinating and underexplored area of natural product chemistry, offering potential for novel therapeutic agents.

First identified in nature in the mid-20th century, the discovery of pyrazole-containing natural products has been sporadic yet significant. These compounds are relatively rare, a fact attributed to the biochemical challenge of forming a stable N-N bond within a five-membered heterocyclic ring. Despite their scarcity, the known naturally occurring pyrazole alkaloids exhibit a range of interesting biological activities, from sedative to potent antitumor properties, making them attractive targets for further investigation.

This technical guide provides a comprehensive overview of key naturally occurring pyrazole alkaloids, detailing their discovery, the experimental protocols for their isolation and structure elucidation, and an examination of their known biological activities and associated signaling pathways.

Key Discoveries in the Pyrazole Alkaloid Family

The story of naturally occurring pyrazole alkaloids begins with the isolation of β-(1-pyrazolyl)-alanine from the seeds of watermelon (Citrullus lanatus) in 1959. This non-proteinogenic amino acid marked the first instance of a pyrazole moiety being identified from a natural source. Subsequently, a handful of other pyrazole alkaloids have been discovered from diverse organisms, including plants, bacteria, and marine sponges.

Withasomnine: The Sedative Alkaloid from Ashwagandha

First isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history in Ayurvedic medicine, withasomnine was one of the earliest pyrazole alkaloids to be structurally characterized. Its discovery in the 1960s highlighted the potential for traditional medicinal plants to yield novel chemical scaffolds.

Pyrazofurin: An Antitumor Antibiotic from Bacteria

In the 1970s, the discovery of pyrazofurin from the fermentation broth of Streptomyces candidus opened a new chapter in the study of pyrazole natural products. Pyrazofurin, a C-nucleoside, demonstrated significant antiviral and antitumor activities, leading to extensive research into its mechanism of action and potential therapeutic applications.

Pyrrole-Pyrazole Alkaloids from Watermelon Seeds

More recently, further investigation into watermelon (Citrullus lanatus) seeds has led to the isolation of novel pyrrole-pyrazole alkaloids, such as 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole. These compounds are postulated to be biosynthetically derived from the initially discovered β-(1-pyrazolyl)-alanine.

Cinachyrazoles: Marine-Derived Pyrazoles

The marine environment has also proven to be a source of pyrazole alkaloids. Cinachyrazoles, a group of trimethylpyrazole alkaloids, were isolated from the marine sponge Cinachyrella. Their discovery underscores the vast and largely untapped chemical diversity of marine organisms.

Data Presentation: A Comparative Overview

To facilitate comparison and analysis, the quantitative data for the prominent naturally occurring pyrazole alkaloids are summarized below.

| Alkaloid | Source Organism | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (¹³C NMR, δ in ppm) | Biological Activity |

| Withasomnine | Withania somnifera | C₁₂H₁₂N₂ | 184.24 | 140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5 (CH), 125.0 (CH), 115.1 (C-Ph), 47.6 (CH₂), 26.4 (CH₂), 24.2 (CH₂)[1] | Sedative, potential anticancer effects associated with W. somnifera extracts[2][3] |

| Pyrazofurin | Streptomyces candidus | C₉H₁₃N₃O₆ | 259.22 | - | Antitumor, Antiviral (IC₅₀: 0.06-0.37 µM against head and neck cancer cell lines)[4] |

| Cinachyrazole A | Cinachyrella sp. | C₁₀H₁₂N₂O | 176.22 | 151.7 (C-3), 147.1 (C-5), 119.0 (C-4), 186.0 (C-6), 13.9 (C-7), 11.0 (C-8), 12.4 (C-9) | Cytotoxic against L5178Y mouse lymphoma cells |

Experimental Protocols: Isolation and Structure Elucidation

The successful isolation and characterization of these rare natural products are underpinned by meticulous experimental design and execution. The following sections provide detailed methodologies for the key experiments cited in the discovery of these compounds.

Isolation of Withasomnine from Withania somnifera

The isolation of withasomnine from the roots of W. somnifera typically involves a multi-step extraction and chromatographic purification process.

1. Extraction:

-

Dried and powdered roots of Withania somnifera are subjected to Soxhlet extraction with a suitable solvent such as ethanol or methanol.

-

The crude extract is then concentrated under reduced pressure.

-

An acid-base extraction is performed to separate the alkaloid fraction. The concentrated extract is acidified (e.g., with 2% HCl), and non-alkaloidal components are removed by partitioning with a non-polar solvent like n-hexane or chloroform.

-

The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted with a solvent such as chloroform.

2. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

A typical solvent system for elution is a gradient of chloroform and methanol. One reported method utilizes a chloroform:ethanol (9:1) solvent system.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Fractions containing withasomnine are pooled, concentrated, and may be further purified by preparative TLC or recrystallization to yield the pure compound.

3. Structure Elucidation:

-

The structure of withasomnine is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Withasomnine typically shows a molecular ion peak corresponding to its molecular weight of 184.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. The reported ¹³C NMR data provides characteristic signals for the pyrazole and pyrrolidine rings.[1]

-

Isolation of Pyrazofurin from Streptomyces candidus

The production and isolation of pyrazofurin involve fermentation of the producing microorganism followed by a series of extraction and purification steps.

1. Fermentation:

-

A seed culture of Streptomyces candidus is prepared in a suitable medium and incubated to achieve sufficient growth.

-

The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the production of pyrazofurin.

2. Extraction and Purification:

-

After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-